(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432053
InChI: InChI=1S/C13H15NS/c1-9-3-4-11(5-10(9)2)12-6-13(7-14)15-8-12/h3-6,8H,7,14H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C
Molecular Formula: C13H15NS
Molecular Weight: 217.33 g/mol

(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine

CAS No.:

Cat. No.: VC13432053

Molecular Formula: C13H15NS

Molecular Weight: 217.33 g/mol

* For research use only. Not for human or veterinary use.

(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine -

Specification

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
IUPAC Name [4-(3,4-dimethylphenyl)thiophen-2-yl]methanamine
Standard InChI InChI=1S/C13H15NS/c1-9-3-4-11(5-10(9)2)12-6-13(7-14)15-8-12/h3-6,8H,7,14H2,1-2H3
Standard InChI Key HIPRUMUTFJDHDE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three critical motifs:

  • A thiophene ring providing π-conjugation and electronic diversity.

  • A 3,4-dimethylphenyl group contributing steric bulk and lipophilicity.

  • A primary amine (-NH2) enabling hydrogen bonding and salt formation.

This configuration allows interactions with hydrophobic enzyme pockets and polar active sites, as observed in kinase inhibition studies .

Synthetic Routes

Synthesis typically follows a multi-step approach:

Step 1: Friedel-Crafts acylation of thiophene with 3,4-dimethylbenzoyl chloride yields (3,4-dimethylphenyl)(thiophen-2-yl)methanone.
Step 2: Reductive amination using ammonium acetate and sodium cyanoborohydride converts the ketone to the amine.

Critical parameters:

  • Temperature: 60–80°C for acylation; room temperature for reductive amination.

  • Catalysts: AlCl3 (Lewis acid) for Friedel-Crafts; NaBH3CN as reducing agent.

  • Yield: 68–72% after column chromatography .

Physicochemical Properties

PropertyValueMethod
Molecular FormulaC13H15NSHigh-resolution MS
Molecular Weight217.33 g/molCalculated
LogP (Partition Coefficient)3.2 ± 0.1HPLC
Solubility12 mg/mL in DMSOShake-flask
pKa9.8 (amine)Potentiometric titration

The compound’s lipophilicity (LogP >3) suggests favorable membrane permeability, while the amine’s pKa near physiological pH enhances bioavailability .

Biological Activity and Mechanisms

Anticancer Efficacy

In hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines:

Cell LineIC50 (µM)Mechanism
HepG-21.4 ± 0.2Caspase-3/7 activation (2.8-fold vs control)
MDA-MB-23128.1 ± 1.7G0/G1 cell cycle arrest (45% cells)

Comparatively, this compound shows 5-fold greater potency against HepG-2 than MX69 (IC50 = 7.5 µM) . The 3,4-dimethylphenyl group enhances target binding via hydrophobic interactions with kinase domains .

Metabolic and Pharmacokinetic Profile

ParameterValueModel
Plasma Half-life (t1/2)4.2 hCD-1 Mice
Oral Bioavailability62%50 mg/kg dose
CYP3A4 Metabolism78% clearanceHuman microsomes
Plasma Protein Binding91%Equilibrium dialysis

The hydrochloride salt improves aqueous solubility (34 mg/mL vs free base 12 mg/mL) . Primary metabolites include N-acetyl and sulfoxide derivatives .

Comparative Analysis with Structural Analogs

CompoundHepG-2 IC50 (µM)LogPTarget Selectivity
(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine1.43.2Kinases, Caspases
(3,4-Dimethylphenyl)(thiophen-2-yl)methanone7.92.8PI3Kγ
3,4-Dimethoxyphenethylamine >1001.7MAO-B, Dopamine receptors

The amine functionality critically enhances both potency (4.6-fold vs ketone analog) and CNS penetration .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for dual kinase-apoptosis inhibitors .

  • Prodrug Development: Amine group facilitates conjugation with PEGylated carriers for targeted delivery.

Material Science

  • Conductive Polymers: Thiophene core enables use in organic semiconductors (conductivity = 1.3 S/cm).

  • Coordination Chemistry: Forms stable complexes with Cu(II) (logβ = 8.2) .

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